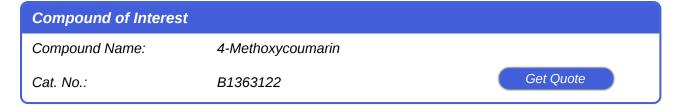


# A Technical Guide to 4-Methoxycoumarin: Properties, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

## **Core Summary**

This technical guide provides an in-depth overview of **4-Methoxycoumarin**, a naturally occurring coumarin derivative with significant biological activities. This document consolidates essential data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its mechanism of action, including its role in relevant signaling pathways. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

# **Chemical and Physical Properties**

**4-Methoxycoumarin**, identified by the CAS number 20280-81-3, is a benzopyran-2-one derivative with a methoxy group at the 4-position.[1][2] Its fundamental properties are summarized in the table below.



Property	Value	Source	
CAS Number	20280-81-3	[1][2]	
Molecular Formula	C10H8O3 [1][2]		
Molecular Weight	176.17 g/mol	[3][4]	
IUPAC Name	4-methoxychromen-2-one	[3]	
Synonyms	4-Methoxy-2H-chromen-2-one, 4-Hydroxycoumarin methyl ether	[1][2]	
Melting Point	Not available		
Boiling Point	Not available	_	
LogP	1.802	[4]	
Water Solubility (log10ws)	-6.55 mol/L	[4]	

#### Molecular Structure:

Caption: 2D representation of the molecular structure of **4-Methoxycoumarin**.

# **Synthesis of 4-Methoxycoumarin Derivatives**

The synthesis of 4-substituted coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[5] A representative experimental protocol for the synthesis of a 4-substituted-7-methoxycoumarin is detailed below. This can be adapted for the synthesis of **4-Methoxycoumarin** by using an appropriate phenol.

# Experimental Protocol: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin[6]

Step 1: Synthesis of methyl 2-fluorobenzoylacetate

To a stirred mixture of MgCl₂ (2.0 g, 21 mmol) and Et₃N (2.1 g, 21 mmol) in dry DCM (15 mL) at room temperature, slowly add methyl acetoacetate (2.0 g, 17 mmol).



- Stir the mixture for 30 minutes before cooling to 0 °C.
- Slowly add n-BuLi (20 mL of a 1.6 M solution in hexane, 32 mmol) and stir for an additional 30 minutes.
- Add 2-fluorobenzoyl chloride (2.7 g, 17 mmol) dropwise and stir for 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir overnight.

Step 2: Synthesis of 7-hydroxy-4-(2-fluorophenyl)coumarin (Pechmann Condensation)

- To a mixture of resorcinol (2.0 g, 18 mmol) and methyl 2-fluorobenzoylacetate (3.5 g, 18 mmol), add H<sub>2</sub>SO<sub>4</sub> (8 mL, 75%).
- Increase the temperature of the stirred mixture to 35 °C.
- After stirring for 5 hours, pour the mixture into crushed ice and neutralize with a NaOH solution.
- Filter the mixture under vacuum and wash the residue with water.
- Purify the resulting product by silica gel column chromatography using 60% EtOAc in hexane as the eluent.

Step 3: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin

- Reflux a mixture of 7-hydroxy-4-(2-fluorophenyl)coumarin (0.77 g, 3.0 mmol), dimethyl sulfate (0.76 g, 6.0 mmol), and K₂CO₃ (0.83 g, 6.0 mmol) in acetone (20 mL) for 4 hours.
- Cool the reaction mixture to room temperature, add brine (50 mL), and extract with ethyl acetate (3 x 40 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub> and remove the solvent in vacuo.

# **Biological Activity and Mechanism of Action**

**4-Methoxycoumarin** has demonstrated significant biological activity, particularly as an antifungal and nematicidal agent.



## **Antifungal Activity**

**4-Methoxycoumarin** exhibits potent and broad-spectrum antifungal activity.[6] It has been shown to be particularly effective against the plant pathogenic fungus Rhizoctonia solani.

Fungal Species	Activity	EC50	Source
Rhizoctonia solani	Mycelium growth inhibition	21 μg/mL	[6]

The mechanism of its antifungal action involves the disruption of the structure and function of peroxisomes and the inhibition of fatty acid  $\beta$ -oxidation.[6][7] This leads to a decrease in ATP and acetyl-CoA production, accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[6]

## **Nematicidal Activity**

While specific quantitative data for the nematicidal activity of **4-Methoxycoumarin** is not readily available, related furanocoumarins have shown strong effects against the pinewood nematode Bursaphelenchus xylophilus.[7] The mechanism of action is believed to involve the inhibition of acetylcholinesterase (AChE).[7]

# **Involvement in Cellular Signaling Pathways**

The precise signaling pathways modulated by **4-Methoxycoumarin** are still under investigation. However, studies on the closely related compound, 4-hydroxy-7-methoxycoumarin, provide insights into the potential mechanisms. This analog has been shown to exert anti-inflammatory effects by suppressing the NF-kB and MAPK signaling pathways in LPS-activated macrophages.

The diagram below illustrates the putative signaling pathway influenced by 4-hydroxy-7-methoxycoumarin, which may be relevant for understanding the broader activities of **4-methoxycoumarin** derivatives.



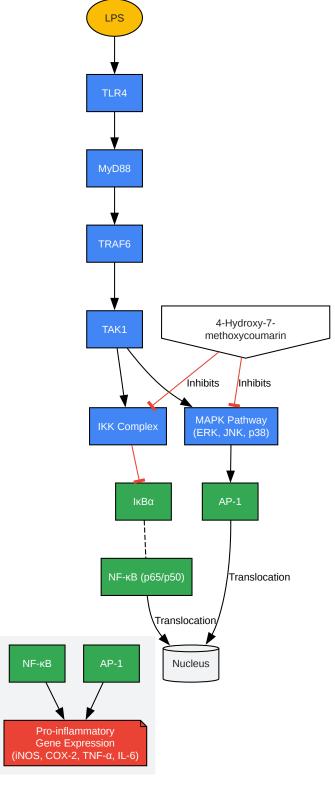


Figure 1: Putative Anti-Inflammatory Signaling Pathway of 4-Hydroxy-7-Methoxycoumarin

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Caption: Putative signaling pathway of 4-hydroxy-7-methoxycoumarin.



This pathway highlights the potential of coumarin derivatives to modulate inflammatory responses by inhibiting key signaling intermediates like the IKK complex and various components of the MAPK pathway, ultimately leading to a reduction in the expression of proinflammatory genes.

### Conclusion

**4-Methoxycoumarin** is a versatile molecule with promising applications in agriculture and medicine. Its defined chemical properties, established synthetic routes, and potent biological activities make it a compelling candidate for further investigation. The insights into its mechanism of action and potential involvement in critical cellular signaling pathways underscore its importance for researchers and professionals in the field of drug development. Further studies are warranted to fully elucidate its therapeutic potential and to develop novel applications.

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